molecular formula C13H27N B13285082 N-hexyl-3-methylcyclohexan-1-amine

N-hexyl-3-methylcyclohexan-1-amine

Cat. No.: B13285082
M. Wt: 197.36 g/mol
InChI Key: AYMRTJGPCFVUGH-UHFFFAOYSA-N
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Description

N-hexyl-3-methylcyclohexan-1-amine is an organic compound with the molecular formula C13H27N It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a hexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3-methylcyclohexan-1-amine typically involves the alkylation of 3-methylcyclohexanone followed by reductive amination. The process can be summarized as follows:

    Alkylation: 3-methylcyclohexanone is reacted with hexyl bromide in the presence of a strong base such as sodium hydride to form N-hexyl-3-methylcyclohexanone.

    Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the reductive amination step.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-hexyl-3-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-hexyl-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-hexylcyclohexan-1-amine: Similar structure but lacks the methyl group on the cyclohexane ring.

    3-methylcyclohexan-1-amine: Similar structure but lacks the hexyl group.

    N-hexyl-2-methylcyclohexan-1-amine: Similar structure but with the methyl group in a different position.

Uniqueness

N-hexyl-3-methylcyclohexan-1-amine is unique due to the specific positioning of the hexyl and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-hexyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13/h12-14H,3-11H2,1-2H3

InChI Key

AYMRTJGPCFVUGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCCC(C1)C

Origin of Product

United States

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